(S)-Ethyl 3-hydroxy-4-iodobutanoate

Stereospecific Synthesis Enantiomeric Purity Chiral Building Block

Procure (S)-Ethyl 3-hydroxy-4-iodobutanoate (CAS 112100-39-7), a high-purity chiral synthon with a defined (S)-stereocenter and a reactive terminal iodide handle. Essential for stereocontrolled synthesis of L-carnitine analogs, statin side chains, and for probing enantioselective enzyme activities. Substitution with the (R)-enantiomer (CAS 6963-00-4) or racemate compromises stereochemical integrity and project outcomes. Ensure reproducible asymmetric syntheses by sourcing the correct stereoisomer.

Molecular Formula C6H11IO3
Molecular Weight 258.05 g/mol
CAS No. 112100-39-7
Cat. No. B052107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 3-hydroxy-4-iodobutanoate
CAS112100-39-7
Molecular FormulaC6H11IO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CI)O
InChIInChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
InChIKeySMWBHOKQXGBYJN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Ethyl 3-hydroxy-4-iodobutanoate (CAS 112100-39-7) as a Chiral Building Block


(S)-Ethyl 3-hydroxy-4-iodobutanoate, with CAS number 112100-39-7 and molecular formula C6H11IO3, is a chiral organic compound classified as a butanoic acid ester . It is characterized by an (S)-configured stereocenter at the 3-hydroxy position, making it a valuable, optically active intermediate for the synthesis of more complex molecules. The presence of the iodine atom provides a reactive handle for further chemical transformations, such as nucleophilic substitution reactions, which are essential for its application in medicinal chemistry and pharmaceutical synthesis .

The Critical Importance of Selecting the Correct (S)-Enantiomer for Stereospecific Synthesis


In asymmetric synthesis, substituting (S)-Ethyl 3-hydroxy-4-iodobutanoate with its (R)-enantiomer or a racemic mixture is not a trivial change. Biological systems and many synthetic catalysts are highly stereospecific. Using the incorrect enantiomer as a building block can lead to the production of an undesired stereoisomer, which may exhibit different, or even antagonistic, biological activity [1]. For instance, the (R)-enantiomer (CAS 6963-00-4) is a distinct chemical entity that would be used in the synthesis of different target molecules or stereoisomers . The precise three-dimensional arrangement of the target compound is a non-negotiable requirement for obtaining the intended product with the correct stereochemistry, making generic substitution a high-risk proposition with potential for total project failure.

Evidence-Based Assessment of (S)-Ethyl 3-hydroxy-4-iodobutanoate Differentiation


Differentiation by Stereochemistry: The (S)-Enantiomer vs. its (R)-Antipode

The target compound is defined by its specific (S) absolute configuration. This is its primary differentiator from the (R)-enantiomer (CAS 6963-00-4). While no direct quantitative comparison of their reactivity is available in the provided sources, their distinct CAS numbers and physical properties confirm they are different molecules [1]. In a biological or catalytic context, the selection of the (S) enantiomer is a binary decision: only this specific stereoisomer will be processed by a stereoselective enzyme or catalyst to yield the desired (S)-configured product. Using the (R)-enantiomer would lead to the opposite stereoisomer, fundamentally altering the outcome of the synthesis.

Stereospecific Synthesis Enantiomeric Purity Chiral Building Block

Differentiation by Halogen: Iodine vs. Bromine in Nucleophilic Substitution

The terminal iodine atom is a superior leaving group compared to the bromine in the closely related analog Ethyl (S)-4-bromo-3-hydroxybutanoate. This is a well-established principle in organic chemistry. While no direct kinetic study is provided, the general principle allows for class-level inference. In SN2 reactions, iodide is a much better leaving group than bromide, resulting in significantly faster reaction rates under comparable conditions [1]. This enhanced reactivity can translate to higher yields and shorter reaction times in processes where nucleophilic displacement of the halogen is the key step, such as in the synthesis of L-carnitine intermediates where the halogen is replaced by a trimethylamino group [2].

Reaction Kinetics Nucleophilic Substitution SN2 Reactivity

Differentiation by Ester Group: Ethyl vs. Methyl Ester Lipophilicity and Volatility

The choice of the ethyl ester influences the compound's physical properties compared to the methyl ester analog (CAS 828276-63-7). The ethyl ester is predicted to have a higher boiling point (294.7±25.0 °C) compared to the methyl ester, which typically boils at a lower temperature . Furthermore, its increased lipophilicity (predicted ACD/LogP of 1.14) compared to the methyl ester can affect its behavior in extraction and purification processes, as well as its substrate recognition by enzymes in biocatalytic reactions . These differences, while subtle, are crucial considerations in process chemistry where separation efficiency and reaction compatibility are paramount.

Physicochemical Properties Chromatography Downstream Processing

Primary Application Scenarios for (S)-Ethyl 3-hydroxy-4-iodobutanoate


As a Key Intermediate in the Asymmetric Synthesis of L-Carnitine and Its Derivatives

The compound's (S) stereochemistry and reactive iodine handle make it an ideal precursor for the synthesis of L-carnitine. A patented process describes the conversion of a 4-iodo-3(R)-hydroxybutyrate to a trimethylamino-3(R)-hydroxybutyrate salt, a direct precursor to L-carnitine [1]. The corresponding (S)-enantiomer would be used to access (S)-configured carnitine analogs or to study the stereospecificity of enzymes in the carnitine biosynthesis pathway. The iodo group's superior reactivity ensures efficient conversion in this critical substitution step.

As a Versatile Chiral Synthon for Constructing β-Hydroxy-γ-substituted Carboxylic Acid Derivatives

The molecule serves as a compact, bifunctional chiral building block. The ethyl ester can be selectively hydrolyzed or reduced, while the terminal iodide can undergo nucleophilic substitution with a wide array of nucleophiles (e.g., amines, thiols, cyanide) to introduce diverse functionality at the γ-position. This allows for the convergent and stereocontrolled assembly of more complex molecules, such as statin side chains or other bioactive compounds, as inferred from its structural similarity to bromo-analogs used in statin synthesis [2].

As a Substrate for Investigating Stereoselective Biocatalysts

Compounds like (S)-Ethyl 3-hydroxy-4-iodobutanoate are valuable tools for characterizing the enantioselectivity and substrate scope of novel enzymes, particularly ketoreductases and halohydrin dehalogenases. Its distinct physicochemical properties compared to its chloro- or bromo- analogs can be used to probe the active site geometry and halogen-binding preferences of these biocatalysts, providing data essential for protein engineering and the development of new industrial biotransformations.

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